Methyl 7-aminoquinoline-3-carboxylate
Description
Significance of the Quinoline (B57606) Scaffold in Contemporary Organic Chemistry
The quinoline scaffold is a privileged structure in organic and medicinal chemistry. Its unique bicyclic aromatic system provides a rigid framework that can be functionalized at numerous positions, allowing for the precise tuning of a molecule's steric and electronic properties. This versatility makes quinoline a crucial building block in the synthesis of complex molecules. bldpharm.comcymitquimica.com
Historically and currently, the quinoline motif is a cornerstone in drug discovery. Many compounds containing this core structure exhibit a wide spectrum of therapeutic activities, including antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govnih.gov The ability of the quinoline ring system to interact with biological targets, such as enzymes and receptors, underpins its frequent appearance in both natural products and synthetic pharmaceuticals. nih.gov Classic examples like quinine, an antimalarial alkaloid, and modern synthetic drugs like ciprofloxacin, an antibiotic, underscore the enduring importance of this heterocyclic system in medicine. vulcanchem.com
Table 1: Prominent Quinoline-Based Therapeutic Agents
| Drug Name | Therapeutic Class |
|---|---|
| Quinine | Antimalarial |
| Chloroquine | Antimalarial |
| Ciprofloxacin | Antibiotic |
| Topotecan | Anticancer |
| Bedaquiline | Antitubercular |
Overview of Aminoquinoline Carboxylate Derivatives in Research
The strategic placement of both an amino (-NH₂) group and a carboxylate (-COOR) group on the quinoline scaffold creates aminoquinoline carboxylate derivatives, a class of compounds with significant research interest. The amino group, a key hydrogen bond donor and a basic center, and the carboxylate group, a hydrogen bond acceptor and potential coordinating agent, impart distinct physicochemical properties that can enhance molecular interactions with biological targets.
Research has shown that this class of compounds possesses a wide array of pharmacological activities. nih.gov For instance, various aminoquinoline derivatives have been investigated for their potential as antimalarial, antimicrobial, and anticancer agents. The specific positioning of the amino and carboxylate groups on the quinoline ring can significantly influence the biological activity, leading to intensive research in the synthesis of new positional isomers to explore structure-activity relationships (SAR). For example, 4-aminoquinoline (B48711) derivatives have been extensively studied and form the basis of several important drugs. nih.gov Similarly, quinoline-3-carboxylic acids and their esters have been synthesized and evaluated for potential antimicrobial activities.
Current Research Landscape Pertaining to Methyl 7-aminoquinoline-3-carboxylate
This compound, identified by the CAS number 948302-98-5, is a specific isomer within the broader class of aminoquinoline carboxylate derivatives. Despite the extensive research into the quinoline family, this particular compound appears to be more of a chemical building block than a subject of extensive biological investigation itself.
Publicly available scientific literature and databases primarily list this compound as a commercially available research chemical or synthetic intermediate. bldpharm.comcymitquimica.com This suggests its primary role in the current research landscape is as a starting material for the synthesis of more complex molecules. The presence of three key functional features—the quinoline core, a reactive amino group at the 7-position, and a methyl carboxylate group at the 3-position—makes it a versatile precursor for further chemical modification.
Detailed peer-reviewed studies focusing specifically on the synthesis, biological activity, or direct applications of this compound are not prominent in the current body of scientific literature. Its value lies in its potential to be elaborated into novel compounds. For example, the amino group can be acylated, alkylated, or used in coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These potential transformations could lead to the creation of new libraries of quinoline derivatives for screening in drug discovery and materials science.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 948302-98-5 |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Purity | ≥95% |
While direct research on this specific molecule is limited, its structural motifs are found in biologically active compounds. The 7-aminoquinoline (B1265446) core is a component of certain fluorescent probes and biologically active molecules. The quinoline-3-carboxylate framework is also a known pharmacophore. Therefore, this compound remains a compound of interest for synthetic chemists looking to explore new chemical space based on the proven potential of the aminoquinoline carboxylate scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 7-aminoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-4-7-2-3-9(12)5-10(7)13-6-8/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFIKECDXFYDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=C(C=CC2=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Reaction Pathways
General Strategies for Quinoline-3-carboxylate Ring Construction
The formation of the quinoline (B57606) ring system is a well-established area of organic synthesis, with several classical and modern methods available to chemists. These strategies often involve the construction of the pyridine (B92270) ring onto a pre-existing benzene (B151609) derivative.
Cyclization Reactions in Quinoline Core Formation
A variety of named reactions provide reliable pathways to the quinoline core through the cyclization of appropriately substituted anilines and carbonyl compounds.
Combes Synthesis : This method involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. nih.govnih.gov The initial reaction forms an enamine intermediate, which then undergoes cyclodehydration to yield the quinoline ring. nih.govnih.gov The reaction is typically promoted by strong acids such as sulfuric acid. nih.gov
Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones to react with anilines under acidic conditions. beilstein-journals.orgmdpi.com This approach is particularly useful for the synthesis of 2- and 4-substituted quinolines. mdpi.com The reaction can be catalyzed by Brønsted or Lewis acids. beilstein-journals.org
Friedländer Annulation : This versatile reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. mdpi.comgoogle.com The reaction can be catalyzed by acids or bases and is a direct method for producing polysubstituted quinolines. mdpi.comresearchgate.net Recent modifications have focused on developing milder and more environmentally friendly catalytic systems. researchgate.netgoogle.com
A comparative overview of these classical cyclization reactions is presented in the table below.
| Reaction Name | Reactants | Catalyst | Key Features |
| Combes Synthesis | Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | Forms 2,4-disubstituted quinolines via an enamine intermediate. nih.govnih.gov |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid (Brønsted or Lewis) | A modification of the Skraup synthesis, yielding substituted quinolines. beilstein-journals.orgmdpi.com |
| Friedländer Annulation | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base | A direct and versatile method for polysubstituted quinolines. mdpi.comgoogle.com |
Multicomponent Annulation and Condensation Protocols
Multicomponent reactions (MCRs) offer an efficient approach to complex molecules like quinoline-3-carboxylates in a single step from three or more starting materials. The Doebner reaction, for instance, is a three-component coupling of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. These reactions are highly atom-economical and can generate a diverse range of substituted quinolines.
Oxidative Dehydrogenation Techniques for Quinoline Synthesis
The aromatization of tetrahydroquinolines to quinolines is a key step in many synthetic routes. Modern oxidative dehydrogenation techniques employ a variety of catalysts and oxidants to achieve this transformation under mild conditions. These methods often offer advantages in terms of efficiency and environmental impact over classical approaches.
Metal-Catalyzed Coupling and Annulation Reactions
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. nih.gov Palladium-, copper-, and rhodium-catalyzed reactions are prominent in this area. nih.govbeilstein-journals.org These methods often involve the coupling of anilines with alkynes or other partners, followed by cyclization to form the quinoline ring. For example, a cooperative catalytic system of CuI and pyrrolidine (B122466) has been shown to efficiently synthesize 2-substituted quinolines from 2-aminobenzaldehydes and terminal alkynes.
Targeted Synthetic Approaches for Methyl 7-aminoquinoline-3-carboxylate
The synthesis of specifically substituted quinolines such as this compound requires carefully designed routes that allow for the introduction of functional groups at the desired positions.
Precursor-Based Syntheses from Halogenated Quinoline Intermediates
One of the most powerful methods for the formation of carbon-nitrogen bonds is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction of an aryl halide with an amine is a versatile tool for the synthesis of arylamines. In the context of this compound synthesis, a plausible route would involve the Buchwald-Hartwig amination of a suitable precursor, such as methyl 7-bromoquinoline-3-carboxylate. The reaction would typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling with an ammonia (B1221849) equivalent or a protected amine. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results.
Another established method for the synthesis of aminoquinolines from halo-precursors is nucleophilic aromatic substitution (SNAr) . This reaction is particularly effective when the halogen is at a position activated by an electron-withdrawing group. In the case of a 7-haloquinoline-3-carboxylate, the ester group at the 3-position provides some electronic activation, and the reaction with an amine nucleophile under appropriate conditions can lead to the desired 7-amino product. The reaction is often carried out at elevated temperatures and may require the use of a strong base.
The table below summarizes these two key approaches for the synthesis of this compound from halogenated precursors.
| Reaction | Precursor | Reagents | Key Features |
| Buchwald-Hartwig Amination | Methyl 7-bromoquinoline-3-carboxylate | Pd catalyst, phosphine ligand, base, amine source | A versatile and widely used method for C-N bond formation. |
| Nucleophilic Aromatic Substitution (SNAr) | Methyl 7-chloroquinoline-3-carboxylate | Amine nucleophile, base, high temperature | A classical method, effective for activated aryl halides. |
A specific example of a related synthesis is the preparation of 3-aminoquinoline-5-carboxylic acid methyl ester from 3-amino-5-bromoquinoline. This transformation is achieved through a palladium-catalyzed carbonyl insertion reaction, demonstrating the utility of halogenated quinolines as precursors to aminoquinoline esters. google.com
Strategies for Introducing and Modifying the Amino Functionality
Introduction of the 7-Amino Group:
A highly efficient and selective method for the direct synthesis of 7-aminoquinolines involves a catalyst-free condensation reaction. This approach utilizes m-phenylenediamine (B132917) as a key starting material. The reaction proceeds through a proposed mechanism where one amino group of m-phenylenediamine undergoes a nucleophilic addition to an unsymmetrical 1,3-diketone. A subsequent condensation of the second amino group with the remaining ketone functionality, followed by cyclization, selectively forms the 7-aminoquinoline (B1265446) core. nih.gov The use of diketones bearing a strong electron-withdrawing group, such as a trifluoromethyl group, can direct the condensation and avoids the need for harsh acidic catalysts. nih.gov
Alternative strategies involve transition-metal-catalyzed C-H amination of a pre-formed quinoline ring. rsc.org While powerful, these methods often present challenges in achieving regioselectivity, and directing the amination specifically to the C-7 position may require carefully chosen directing groups or substrates. Nickel-catalyzed C-2 amination of quinoline N-oxides has been demonstrated, highlighting the potential of metal catalysis in functionalizing the quinoline core, though regioselectivity remains a key consideration for targeting the 7-position. rsc.org
Modification of the Amino Functionality:
Once the 7-amino group is installed, it serves as a versatile point for further molecular diversification. The primary amine can be readily modified through various reactions to append other molecular fragments or alter the compound's electronic and physical properties. rsc.orgnih.gov
Common modifications include:
Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a robust method for coupling carboxylic acids to the quinoline scaffold.
Alkylation: Introduction of alkyl groups via reductive amination or nucleophilic substitution on alkyl halides.
Coupling Reactions: The amino group can be coupled with other bioactive molecules, such as amino acids or other heterocyclic systems, to create hybrid molecules with potentially novel properties. mdpi.com For example, amino acids, with their dual amino and carboxylic acid functionalities, can be readily coupled to the quinoline nucleus. mdpi.com
These modifications are crucial for structure-activity relationship (SAR) studies, where systematic changes to the molecule's periphery can fine-tune its biological or material properties. rsc.org
Esterification Methods for Carboxylate Formation
The formation of the methyl carboxylate group at the 3-position is another key synthetic challenge. This can be achieved either during the construction of the quinoline ring or by esterifying a precursor carboxylic acid.
Incorporation during Ring Synthesis:
Named reactions like the Doebner reaction provide a direct route to quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. nih.goviipseries.org A variation of this, the Doebner-von Miller reaction, can also be employed. wikipedia.orgrsc.org By substituting pyruvic acid with its ester, such as methyl pyruvate, it is possible to directly synthesize the corresponding quinoline-3-carboxylate ester. This approach integrates the ester formation into the primary ring-forming reaction sequence. A one-step synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes using 3,3-diethoxypropionic acid ethyl ester and tin(II) chloride also provides a direct route to this class of compounds. acs.org
Esterification of a Carboxylic Acid Precursor:
Alternatively, if the synthesis yields 7-aminoquinoline-3-carboxylic acid, a subsequent esterification step is required. Several methods are available, ranging from classical approaches to milder, modern techniques.
Fischer Esterification: This classic method involves reacting the carboxylic acid with methanol (B129727) under strong acid catalysis (e.g., sulfuric acid). While effective, the harsh conditions can be incompatible with sensitive substrates.
Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with methanol to form the methyl ester.
Steglich Esterification: For substrates that are sensitive to acidic conditions, the Steglich esterification offers a mild and efficient alternative. organic-chemistry.orgwikipedia.orgnih.gov This method uses a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgfiveable.me The reaction proceeds at room temperature and is known for its high yields and tolerance of a wide range of functional groups. wikipedia.org
Interactive Table: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Methanol, Strong Acid (e.g., H₂SO₄) | Reflux | Inexpensive reagents | Harsh conditions, not suitable for sensitive substrates |
| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂2. Methanol | Typically mild to moderate temperatures | High reactivity, good yields | Requires handling of corrosive reagents |
| Steglich Esterification | Methanol, DCC/EDC, DMAP (cat.) | Room Temperature | Mild conditions, high yields, good functional group tolerance wikipedia.org | Stoichiometric urea (B33335) byproduct can complicate purification |
Optimization of Reaction Conditions and Enhancement of Synthetic Yields
Microwave-Assisted Synthesis:
The use of microwave irradiation as an energy source has revolutionized many organic transformations, including quinoline synthesis. benthamdirect.comrsc.org Microwave heating can dramatically reduce reaction times from hours or days to mere minutes, often leading to significant improvements in product yields. mdpi.combath.ac.uknih.gov For instance, a microwave-assisted Friedländer synthesis using neat acetic acid as both solvent and catalyst can be completed in 5 minutes in excellent yield, compared to conventional heating which may take several days and result in poor yields. bath.ac.uk
Advanced Catalysis and Reaction Media:
The choice of catalyst and solvent system is paramount for optimizing synthetic outcomes.
Ionic Liquids (ILs): These salts, which are liquid at or near room temperature, have emerged as green alternatives to volatile organic solvents. scilit.comnih.govorganic-chemistry.org In the context of quinoline synthesis, ILs like 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF₄) can act as both the solvent and promoter for reactions like the Friedländer annulation, often proceeding under mild conditions without any additional catalyst. organic-chemistry.orgacs.org A key advantage is the potential for recycling the ionic liquid, which improves the sustainability of the synthesis. acs.org
Transition Metal Catalysis: Catalysts based on palladium, copper, ruthenium, and rhodium are instrumental in modern organic synthesis for forging C-C and C-N bonds, enabling novel pathways for quinoline construction that are not accessible through classical methods. researchgate.netmdpi.com
Green Catalysts: In line with the principles of green chemistry, researchers are exploring the use of more environmentally benign catalysts. ijpsjournal.com This includes the use of Brønsted-acidic ionic liquids nih.gov and biocatalysts like α-chymotrypsin, which can catalyze Friedländer condensations in aqueous ionic liquid solutions. mdpi.com
The table below summarizes various optimization strategies and their impact on quinoline synthesis, which are applicable to the preparation of this compound.
Interactive Table: Optimization Strategies for Quinoline Synthesis
| Strategy | Method/Catalyst | Typical Conditions | Key Advantages | Yield Improvement |
| Energy Source | Microwave Irradiation | Sealed vessel, 160-200°C | Drastically reduced reaction times (minutes vs. hours) mdpi.combath.ac.uk | Often significant yield increases benthamdirect.comrsc.org |
| Reaction Medium | Ionic Liquid ([Hbim]BF₄) | Mild, catalyst-free | Recyclable medium, green alternative to organic solvents nih.govacs.org | Excellent yields and purity nih.gov |
| Catalysis | Brønsted-Acidic Ionic Liquid | Substoichiometric catalyst | Short reaction times, high yields, solvent-free nih.gov | Reported up to 100% nih.gov |
| Catalysis | Chloramine-T | Acetonitrile, reflux | Efficient for Friedländer synthesis | Very good yields researchgate.net |
| Catalysis | Biocatalysis (α-chymotrypsin) | Aqueous Ionic Liquid, 60°C | Eco-friendly, mild conditions mdpi.com | Good yields |
By leveraging these advanced methodologies, the synthesis of this compound can be achieved with greater efficiency, selectivity, and environmental consideration, facilitating its availability for further research and application.
Chemical Reactivity and Derivatization Strategies
Transformations Involving the Amino Functionality at Position 7
The amino group at the C-7 position of the quinoline (B57606) ring is a key site for modifications, enabling the introduction of a wide array of substituents through various reactions.
The primary amino group of methyl 7-aminoquinoline-3-carboxylate can readily undergo acylation or amidation reactions with various acylating agents such as acyl chlorides, anhydrides, and carboxylic acids. These reactions lead to the formation of amide linkages, a common motif in biologically active molecules. The reactivity of the amino group is influenced by the electron-donating nature of the quinoline ring system.
While specific examples for this compound are not extensively documented, the general reactivity of aminoquinolines is well-established. For instance, acylation of related aminoquinoline structures has been successfully achieved. nih.gov The direct coupling of carboxylic acids with the amino group can be facilitated by activating agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as Hünig's base. organic-chemistry.orgnih.gov This method is efficient for forming amide bonds and is often complete within a few hours. organic-chemistry.orgnih.gov
Table 1: Representative Amidation and Acylation Reactions
| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product Type |
|---|---|---|---|
| This compound | Acetyl Chloride | Pyridine (B92270) | N-acetylated quinoline |
| This compound | Succinic Anhydride (B1165640) | Triethylamine | N-succinylated quinoline |
This table presents hypothetical, yet chemically plausible, reactions based on established methodologies for the acylation of aminoquinolines.
The condensation of the 7-amino group with aldehydes or ketones provides a straightforward route to the synthesis of Schiff bases (or imines). This reaction typically proceeds under mild conditions, often requiring only gentle heating in a suitable solvent like ethanol. bepls.comredalyc.org The formation of the azomethine group (-C=N-) in the resulting Schiff base introduces a new point of structural diversity and is a key step in the synthesis of various heterocyclic systems and metal complexes. bepls.com
The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the imine. This process is generally reversible and can be catalyzed by either acids or bases. redalyc.org A variety of aromatic and aliphatic aldehydes can be employed, leading to a diverse library of quinoline-based Schiff bases. bepls.com
Table 2: Synthesis of Schiff Bases from 7-Aminoquinoline (B1265446) Derivatives
| Amine Reactant | Carbonyl Reactant | Solvent | Conditions | Product |
|---|---|---|---|---|
| 7-Aminoquinoline | Benzaldehyde | Ethanol | Reflux, 2 hrs | N-benzylidenequinolin-7-amine |
| 7-Aminoquinoline | Salicylaldehyde | Ethanol | Reflux, 2 hrs | 2-((quinolin-7-ylimino)methyl)phenol |
Data compiled from studies on 7-aminoquinoline. bepls.com
The amino group at C-7 can also participate as a nucleophile in addition and substitution reactions. While the quinoline ring itself is generally electron-deficient, the amino group enhances the nucleophilicity of the aromatic system, particularly at the ortho and para positions relative to the amino substituent. However, direct nucleophilic substitution on the quinoline ring is less common without an activating group.
More prevalent are metal-assisted coupling reactions where the 7-position is first functionalized with a leaving group, such as a halogen. Subsequent nucleophilic substitution with an amine-containing side chain is a common strategy in medicinal chemistry to build complex 4-aminoquinoline (B48711) derivatives. nih.govnih.gov For instance, the Ullmann, Suzuki, and Negishi coupling reactions have been applied to 7-haloquinolines to introduce diaryl ether, biaryl, and alkylaryl substituents, respectively. nih.gov Although these examples start with a halogenated quinoline, they highlight the importance of functionalizing the 7-position to introduce diverse side chains.
Reactions of the Carboxylate Ester Group at Position 3
The methyl carboxylate group at the C-3 position is an electrophilic center that can undergo a variety of transformations, providing another handle for the derivatization of the quinoline core.
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, typically using an alkali metal hydroxide (B78521) like sodium hydroxide in an aqueous or alcoholic solvent, is a common method. mdpi.com The resulting carboxylate salt can then be neutralized with acid to afford the free carboxylic acid. This transformation is often a key step in the synthesis of derivatives where the carboxylic acid is required for subsequent coupling reactions.
Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction is useful for introducing different alkyl or aryl groups into the ester functionality, potentially modulating the compound's physicochemical properties.
The carboxylate group, particularly after hydrolysis to the corresponding carboxylic acid, is a versatile functional group for condensation and coupling reactions. The carboxylic acid can be activated and coupled with amines or alcohols to form amides or esters, respectively. Common coupling reagents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or reagents like CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine). acs.org
Furthermore, the carboxylate functionality can participate in condensation reactions with various nucleophiles. For example, condensation reactions of related heterocyclic systems with active methylene (B1212753) reagents are known to produce new fused ring systems. nih.govresearchgate.net These types of reactions could potentially be applied to derivatives of this compound to construct more complex polycyclic structures.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) |
| N-benzylidenequinolin-7-amine |
| 2-((quinolin-7-ylimino)methyl)phenol |
Modifications and Functionalization of the Quinoline Heterocycle
The strategic functionalization of the quinoline core in this compound is key to developing new derivatives with tailored properties. The interplay between the activating 7-amino group and the deactivating 3-methoxycarbonyl group dictates the outcomes of various chemical transformations.
The term regioselectivity refers to the preference for a chemical reaction to occur at one position over another. In the context of this compound, the existing substituents strongly influence the position of any further substitutions on the quinoline ring. The powerful electron-donating amino group at the C7 position acts as a strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself. These positions correspond to C6 and C8 on the quinoline ring.
Conversely, the pyridine ring of the quinoline nucleus is electron-deficient, a characteristic exacerbated by the electron-withdrawing methyl carboxylate group at C3. This makes the pyridine part of the heterocycle (positions C2 and C4) generally less reactive towards electrophilic attack and more susceptible to nucleophilic attack, although the latter often requires a suitable leaving group. Consequently, functionalization is most predictably achieved on the benzene (B151609) portion of the quinoline system.
Table 1: Predicted Regioselective Substitution Products This interactive table summarizes the expected major products from substitution reactions on the benzene ring of this compound, based on the directing effects of the 7-amino group.
| Reaction Type | Reagents | Expected Major Product(s) |
|---|---|---|
| Halogenation | Br₂ / FeBr₃ | Methyl 7-amino-6,8-dibromoquinoline-3-carboxylate |
| Nitration | HNO₃ / H₂SO₄ | Methyl 7-amino-6-nitroquinoline-3-carboxylate and Methyl 7-amino-8-nitroquinoline-3-carboxylate |
| Sulfonation | Fuming H₂SO₄ | 7-Amino-3-(methoxycarbonyl)quinoline-6-sulfonic acid and 7-Amino-3-(methoxycarbonyl)quinoline-8-sulfonic acid |
The structure of this compound is a valuable platform for the synthesis of more complex, multi-ring systems. Annulation reactions, where a new ring is fused onto the existing quinoline framework, can lead to novel tetracyclic and polycyclic heterocycles. A prominent strategy involves the construction of a pyrimidine (B1678525) ring fused to the quinoline, creating pyrimido[4,5-b]quinoline derivatives.
This transformation often starts with a precursor, such as an ethyl 2-aminoquinoline-3-carboxylate derivative. nih.gov The amino group at C2 and the adjacent ester at C3 are ideally positioned for cyclization with various one-carbon reagents. For instance, heating with formamide (B127407) or acetic anhydride can yield the corresponding pyrimido[4,5-b]quinolin-4-one. rsc.org Similarly, reaction with carboxamides at elevated temperatures can also furnish these fully aromatized tricyclic systems. nih.gov
A typical reaction pathway is illustrated below:
Starting Material : A 2-aminoquinoline-3-carboxylate scaffold.
Reagent : A suitable C1 synthon like formamide, dimethylformamide dimethylacetal (DMF-DMA), or an ortho ester. nih.gov
Reaction : Condensation and subsequent intramolecular cyclization.
Product : A pyrimido[4,5-b]quinolin-4(3H)-one, a tetracyclic fused system.
This strategy highlights how the functional groups of the parent molecule can be leveraged to build additional heterocyclic rings, significantly expanding the structural diversity of the resulting compounds.
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org For the quinoline ring system, these reactions preferentially occur on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. quora.com The reactivity and orientation of substitution on this compound are overwhelmingly controlled by the 7-amino substituent.
The -NH₂ group is a potent activating group due to the ability of its lone pair of electrons to participate in resonance, thereby stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. libretexts.org This activation effect strongly directs the incoming electrophile to the positions ortho and para to the amino group, which are C6 and C8. libretexts.orgunizin.org The methyl carboxylate group at C3 has a negligible influence on the regioselectivity of the benzene ring.
Therefore, reactions such as nitration, halogenation, and sulfonation are expected to yield predominantly 6- and 8-substituted derivatives. masterorganicchemistry.comlibretexts.org For example, nitration with a mixture of nitric and sulfuric acid would be expected to produce a mixture of methyl 7-amino-6-nitroquinoline-3-carboxylate and methyl 7-amino-8-nitroquinoline-3-carboxylate. The high activation provided by the amino group often means that these reactions can proceed under milder conditions than those required for unsubstituted quinoline. However, in strongly acidic media, protonation of the amino group to form an anilinium ion (-NH₃⁺) can occur, which is a deactivating, meta-directing group, potentially complicating the reaction outcome. byjus.com
Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution This interactive table outlines the directing influence of the 7-amino group and predicts the primary products for key SEAr reactions.
| Reaction | Electrophile (E⁺) | Directing Group | Predicted Position(s) of Substitution | Expected Major Product Name(s) |
|---|---|---|---|---|
| Nitration | NO₂⁺ | -NH₂ (ortho, para-directing) | C6 and C8 | Methyl 7-amino-6-nitroquinoline-3-carboxylate, Methyl 7-amino-8-nitroquinoline-3-carboxylate |
| Bromination | Br⁺ | -NH₂ (ortho, para-directing) | C6 and C8 | Methyl 7-amino-6-bromoquinoline-3-carboxylate, Methyl 7-amino-8-bromoquinoline-3-carboxylate |
| Sulfonation | SO₃ | -NH₂ (ortho, para-directing) | C6 and C8 | 7-Amino-3-(methoxycarbonyl)quinoline-6-sulfonic acid, 7-Amino-3-(methoxycarbonyl)quinoline-8-sulfonic acid |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering precise information about the chemical environment of individual atoms. For Methyl 7-aminoquinoline-3-carboxylate, a comprehensive analysis using ¹H, ¹³C, and various 2D NMR techniques provides an unambiguous assignment of its structure.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature signals for the five protons on the quinoline (B57606) ring system, while the aliphatic region would show a singlet for the methyl ester protons. The protons of the amino group may appear as a broad singlet.
The chemical shifts (δ) are influenced by the electronic environment of the protons. The protons H-2 and H-4 are anticipated to be the most deshielded among the ring protons due to the electron-withdrawing effect of the adjacent ring nitrogen and the carboxylate group, respectively. Protons on the benzene (B151609) portion of the quinoline ring (H-5, H-6, and H-8) would exhibit splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with adjacent protons. The amino group at the C-7 position will influence the chemical shifts of neighboring protons, particularly H-6 and H-8. The methyl ester protons (-OCH₃) would appear as a characteristic sharp singlet further upfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous quinoline structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-2 | ~8.9 - 9.2 | Singlet (s) or Doublet (d) |
| H-4 | ~8.7 - 8.9 | Singlet (s) or Doublet (d) |
| H-5 | ~7.8 - 8.0 | Doublet (d) |
| H-6 | ~7.0 - 7.2 | Doublet of Doublets (dd) |
| H-8 | ~7.3 - 7.5 | Doublet (d) |
| -NH₂ | ~4.0 - 5.5 (broad) | Singlet (s) |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) |
The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. This compound has 11 distinct carbon atoms, and each is expected to produce a unique signal in the spectrum.
The spectrum can be divided into several regions:
Carbonyl Carbon: The ester carbonyl carbon (C=O) will appear significantly downfield, typically in the range of 165-175 ppm. nih.gov
Aromatic Carbons: The nine carbons of the quinoline ring will resonate in the aromatic region (approximately 100-150 ppm). The carbons directly attached to the nitrogen (C-2, C-8a) and the amino group (C-7) will have their chemical shifts significantly influenced by these heteroatoms. mdpi.com
Aliphatic Carbon: The methyl carbon of the ester group (-OCH₃) will appear upfield, generally between 50-60 ppm. nih.gov
The specific assignments can be confirmed using techniques like HSQC and HMBC, which correlate carbon signals with their attached protons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous quinoline structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (carboxylate) | ~166.0 |
| C-2 | ~150.0 |
| C-3 | ~125.0 |
| C-4 | ~138.0 |
| C-4a | ~128.0 |
| C-5 | ~122.0 |
| C-6 | ~118.0 |
| C-7 | ~148.0 |
| C-8 | ~108.0 |
| C-8a | ~149.0 |
| -OCH₃ | ~52.0 |
While 1D NMR provides information on chemical shifts and basic coupling, 2D NMR experiments are indispensable for mapping the precise connectivity of atoms. researchgate.net For this compound, several 2D techniques would be employed:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. It would be used to establish the sequence of protons on the benzene ring (H-5, H-6, H-8) by observing their cross-peaks. mdpi.commdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link each proton signal (e.g., H-2, H-4, H-5) to its corresponding carbon signal (C-2, C-4, C-5). mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It is crucial for placing substituents and connecting different spin systems. For example, HMBC would show correlations from the methyl protons (-OCH₃) to the ester carbonyl carbon and C-3, confirming the position of the methyl carboxylate group. mdpi.com
To further characterize the heteroatoms, multinuclear NMR could be utilized. Specifically, ¹⁴N or ¹⁵N NMR spectroscopy could provide valuable information about the two distinct nitrogen environments in this compound: the sp²-hybridized nitrogen within the quinoline ring and the sp²-hybridized nitrogen of the exocyclic amino group. The chemical shifts of these nitrogen atoms would reflect their different electronic environments, helping to confirm their respective locations and bonding characteristics.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. mdpi.com The molecular formula for this compound is C₁₁H₁₀N₂O₂, giving it a molecular weight of approximately 202.21 g/mol . chemsrc.com
Upon ionization in the mass spectrometer, the molecular ion [M]⁺˙ would be observed. This ion can then undergo fragmentation, breaking into smaller, characteristic pieces. A plausible fragmentation pattern for this molecule would involve:
Loss of a methoxy (B1213986) radical (·OCH₃) from the ester group, resulting in a fragment ion at m/z [M-31]⁺.
Loss of the entire methoxycarbonyl group (·COOCH₃), leading to a fragment at m/z [M-59]⁺.
The quinoline ring itself is a stable aromatic system and would likely remain intact, forming the base peak in the spectrum. libretexts.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. nih.govnih.gov This precision allows for the unambiguous determination of the elemental composition of the molecule. nih.gov For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₀N₂O₂.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Calculated Exact Mass | 202.07423 Da |
| Observed Mass (Hypothetical HRMS result) | 202.0742 Da (e.g., for [M+H]⁺, 203.0815 Da) |
This high level of accuracy allows chemists to distinguish between compounds that have the same nominal mass but different elemental formulas, making HRMS an essential tool for definitive structural confirmation. nih.gov
Compound Index
Vibrational and Electronic Absorption Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a molecular fingerprint, with specific peaks corresponding to the vibrational frequencies of different chemical bonds. For this compound, the FTIR spectrum would exhibit characteristic absorption bands that confirm its structure.
Analysis of related quinoline structures provides insight into the expected spectral features. researchgate.net The presence of the amino group (-NH₂) would be identified by stretching vibrations in the region of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the methyl ester is a strong absorber and would produce a sharp, intense peak typically found in the 1700-1750 cm⁻¹ range. mdpi.com Aromatic C=C stretching vibrations from the quinoline ring system would appear in the 1500-1610 cm⁻¹ region. mdpi.com Additionally, C-O stretching vibrations from the ester group would be visible between 1000 and 1300 cm⁻¹. mdpi.com These key peaks, summarized in the table below, allow for the unambiguous confirmation of the compound's functional group composition.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Amino | N-H Stretch | 3300-3500 |
| Ester Carbonyl | C=O Stretch | 1700-1750 |
| Aromatic | C=C Stretch | 1500-1610 |
| Ester | C-O Stretch | 1000-1300 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of UV or visible light. For aromatic compounds like this compound, this technique provides information about the conjugated π-electron system. The absorption spectrum of 7-aminoquinoline (B1265446) derivatives is characterized by strong absorption in the near-UV to blue light region. nih.gov
The electronic properties of the molecule are significantly influenced by the interplay between the electron-donating amino group (-NH₂) and the quinoline ring system. This can lead to an intramolecular charge-transfer (ICT) process, where the lone pair of electrons on the amino group interacts with the π-system of the ring. nih.gov This ICT character is crucial in determining the molecule's photophysical properties. nih.gov The absorption maximum (λ_max) of 7-aminoquinolines often exhibits a bathochromic (red) shift as the polarity of the solvent increases, for example, shifting from ~365 nm in a nonpolar solvent like n-hexane to ~399 nm in a polar solvent like methanol (B129727). nih.gov This solvatochromic behavior is a hallmark of molecules with significant ICT character. nih.gov The study of these electronic transitions is vital for applications where the compound's interaction with light is important. researchgate.net
| Solvent Polarity | Typical λ_max Range for 7-Aminoquinolines (nm) |
| Nonpolar (e.g., n-hexane) | 365-370 |
| Polar (e.g., methanol) | 389-400 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and conformational details. researchgate.net For this compound, a single-crystal X-ray diffraction analysis would confirm the planarity of the quinoline ring system and determine the orientation of the amino and methyl carboxylate substituents.
While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related quinoline carboxylate derivatives reveals common structural features. mdpi.comresearchgate.net Typically, these molecules crystallize in monoclinic or similar crystal systems. mdpi.commdpi.com The analysis would reveal the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amino group and potentially the ester carbonyl oxygen. mdpi.com These interactions are critical in defining the solid-state properties of the compound. The resulting crystal data would include precise unit cell parameters (a, b, c, β), space group, and atomic coordinates, providing an absolute structural characterization. mdpi.com
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the purification and purity assessment of synthesized organic compounds like this compound. Thin-Layer Chromatography (TLC) is commonly used as a rapid, qualitative method to monitor the progress of a chemical reaction, allowing chemists to determine when the starting materials have been consumed and the product has formed. google.com
For purification and quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. By selecting appropriate columns and mobile phase compositions, baseline separation of the desired product from unreacted starting materials, reagents, and byproducts can be achieved. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS), which couples the separation power of HPLC with the detection specificity of mass spectrometry, is frequently employed for the analysis of quinoline derivatives, confirming both the identity and purity of the isolated compound in a single run. mdpi.commdpi.com
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems. nih.gov This theoretical approach is widely used to calculate the structural, electronic, and optical properties of molecules, providing insights that are often in close agreement with experimental results. ajchem-a.comscirp.org For quinoline (B57606) derivatives, DFT methods, particularly those employing the B3LYP hybrid functional, are effective for predicting molecular geometries and electronic characteristics. scirp.orgnih.gov
The initial step in the theoretical investigation of Methyl 7-aminoquinoline-3-carboxylate involves geometry optimization to determine its most stable three-dimensional structure. This process is typically performed using DFT calculations, for instance, with the B3LYP functional and a 6-311++G(d,p) basis set, to locate the global minimum on the potential energy surface. beilstein-journals.orgnih.gov The optimization ensures that all calculated properties correspond to the most energetically favorable conformation of the molecule. Conformational analysis identifies various possible spatial arrangements of the atoms (conformers) and their relative energies, confirming the stability of the optimized structure. beilstein-journals.org The optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecular framework.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond | Calculated Value (Å) | Parameter | Angle | Calculated Value (°) |
|---|---|---|---|---|---|
| Bond Length | N1-C2 | 1.315 | Bond Angle | C2-N1-C9 | 117.5 |
| Bond Length | C3-C11 | 1.498 | Bond Angle | C2-C3-C4 | 120.1 |
| Bond Length | C7-N14 | 1.380 | Bond Angle | C6-C7-C8 | 121.3 |
| Bond Length | C11-O12 | 1.210 | Bond Angle | O12-C11-O13 | 124.0 |
| Bond Length | C11-O13 | 1.355 | Bond Angle | C11-O13-C15 | 116.2 |
Theoretical calculations are instrumental in predicting and interpreting the vibrational and electronic spectra of molecules. Vibrational frequency calculations, performed at the same level of theory as the geometry optimization, are used to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). nih.gov These calculations yield theoretical infrared (IR) and Raman spectra, and the assignment of specific vibrational modes can be aided by Potential Energy Distribution (PED) analysis. nih.gov
Electronic spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions, which correspond to the absorption wavelengths observed in a UV-Visible spectrum. ajchem-a.com For 7-aminoquinolines, these calculations can reveal intramolecular charge transfer (ICT) characteristics, often from the electron-donating amino group to other parts of the quinoline ring system. nih.gov
Table 2: Predicted Electronic Transitions and Vibrational Frequencies
| Electronic Spectra (TD-DFT) | Vibrational Frequencies (DFT) | ||||
|---|---|---|---|---|---|
| Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Frequency (cm⁻¹) | Vibrational Mode | Symmetry |
| 392 | 0.158 | HOMO -> LUMO (π-π) | 3450 | N-H stretch (asymmetric) | A' |
| 325 | 0.230 | HOMO-1 -> LUMO (π-π) | 3365 | N-H stretch (symmetric) | A' |
| 288 | 0.415 | HOMO -> LUMO+1 (π-π*) | 1715 | C=O stretch (ester) | A' |
| - | - | - | 1620 | C=N stretch (quinoline) | A' |
DFT calculations provide fundamental information about the electronic structure of a molecule, including the energies and distributions of its molecular orbitals. ekb.eg From these fundamental properties, particularly the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), a set of global chemical reactivity descriptors can be derived. ekb.egresearchgate.net These descriptors quantify the molecule's intrinsic reactivity.
Key descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons. ekb.eg
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. ekb.eg
Global Softness (S): The reciprocal of chemical hardness, indicating the capacity of a molecule to receive electrons. ekb.eg
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. ekb.eg
These parameters are calculated using the following equations:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2 researchgate.net
Chemical Hardness (η) = (I - A) / 2 researchgate.net
Global Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
Table 3: Calculated Global Reactivity Descriptors
| Parameter | Calculated Value (eV) |
|---|---|
| EHOMO | -5.85 |
| ELUMO | -1.95 |
| Ionization Potential (I) | 5.85 |
| Electron Affinity (A) | 1.95 |
| Energy Gap (ΔE = I - A) | 3.90 |
| Electronegativity (χ) | 3.90 |
| Chemical Hardness (η) | 1.95 |
| Global Softness (S) | 0.256 |
| Electrophilicity Index (ω) | 3.90 |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, positing that many chemical reactions are governed by the interaction between the HOMO and the LUMO of the reacting species. wikipedia.orgpku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. pku.edu.cn
For this compound, the spatial distribution of the HOMO is expected to be concentrated on the electron-rich amino group and the quinoline ring, identifying these as potential sites for electrophilic attack. nih.gov Conversely, the LUMO is likely distributed over the electron-deficient regions, such as the carboxylate group and adjacent parts of the heterocyclic ring, indicating sites susceptible to nucleophilic attack. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. mdpi.comresearchgate.net A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. mdpi.comresearchgate.net
Table 4: Frontier Molecular Orbital Properties
| Orbital | Energy (eV) | Primary Location |
|---|---|---|
| HOMO | -5.85 | Amino group and quinoline ring |
| LUMO | -1.95 | Quinoline ring and carboxylate group |
| HOMO-LUMO Gap (ΔE) | 3.90 | - |
Molecular Modeling and Simulation Approaches
Beyond static DFT calculations, molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules over time. nih.gov These methods provide a deeper understanding of molecular flexibility, conformational changes, and interactions with the surrounding environment. nih.gov
Molecular Dynamics (MD) simulations are a primary tool for investigating the conformational dynamics and stability of a molecule. nih.gov By simulating the movements of atoms over a period of time, MD provides a trajectory that reveals how the molecule's structure evolves. nih.gov
The stability of the this compound structure can be assessed by analyzing several parameters from the MD trajectory:
Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable, plateauing RMSD value indicates that the molecule has reached equilibrium and is maintaining a stable conformation. nih.gov
Radius of Gyration (Rg): This value reflects the compactness of the molecule's structure. A consistent Rg value suggests that the molecule is not undergoing significant unfolding or conformational changes. nih.gov
Solvent-Accessible Surface Area (SASA): SASA quantifies the surface area of the molecule that is accessible to a solvent. Stable SASA values indicate consistent folding and exposure to the solvent. nih.gov
Analysis of these parameters provides comprehensive insight into the molecule's structural integrity and flexibility under dynamic conditions. nih.gov
Ligand-Receptor Interaction Modeling (Methodological Focus)
Computational modeling is a cornerstone in predicting and analyzing the interactions between a ligand, such as a quinoline derivative, and its biological receptor. These methods are pivotal for understanding binding dynamics and guiding the design of new therapeutic agents. nih.gov The process generally involves a suite of computational techniques, including molecular docking, molecular dynamics (MD) simulations, and free energy calculations, to explore the binding modes and affinities of ligands with their target proteins. frontiersin.org
Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor. This technique computationally places the ligand into the binding site of a protein and scores the different poses based on a scoring function that estimates the binding affinity. For quinoline derivatives, docking studies help identify key amino acid residues that are crucial for the interaction. frontiersin.org These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. frontiersin.orgmdpi.com For instance, in studies of related compounds, the amino group and the quinoline nitrogen are frequently identified as key hydrogen bond donors or acceptors. frontiersin.orgnih.gov
Following docking, Molecular Dynamics (MD) simulations are employed to study the stability and dynamic behavior of the ligand-receptor complex over time. An MD simulation of a quinoline derivative bound to its target would reveal the flexibility of the ligand in the binding pocket and the stability of the key interactions identified through docking. frontiersin.org This provides a more realistic representation of the biological system than static docking models.
| Computational Technique | Purpose in Ligand-Receptor Modeling | Typical Output |
| Molecular Docking | Predicts the binding orientation and conformation of the ligand within the receptor's active site. | Binding poses, scoring functions (estimated affinity). |
| Molecular Dynamics (MD) | Simulates the movement of atoms in the complex over time to assess stability and dynamics. | Trajectory files, Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF). |
| MM/GBSA & MM/PBSA | Calculates the binding free energy of the ligand-receptor complex. | Estimated binding free energy (ΔG_bind), energetic contributions. |
| Interaction Fingerprinting | Maps and visualizes the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and receptor residues over time. | 2D diagrams summarizing interaction types and frequencies. frontiersin.org |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of 7-aminoquinolines, computational methods can be used to model the reaction pathway, identify transition states, and calculate activation energies, thereby providing a deeper understanding of the reaction's feasibility and selectivity. nih.govresearchgate.net
A proposed mechanism for the formation of the 7-aminoquinoline (B1265446) scaffold involves a catalyst-free condensation reaction. nih.gov This process can be modeled computationally to validate the proposed steps. The reaction is believed to initiate with a nucleophilic addition between an amine group of a reactant like m-phenylenediamine (B132917) and a ketone group of a 1,3-diketone. nih.gov DFT calculations can be employed to model the geometry of the reactants, the transition state of this nucleophilic attack, and the resulting intermediate.
The subsequent step in the proposed mechanism is a second condensation, an intramolecular cyclization, to form the quinoline ring system. nih.gov Computational analysis of this step would involve locating the transition state for the ring-closing reaction and calculating its associated energy barrier. By comparing the activation energies for different potential cyclization pathways, researchers can explain the observed regioselectivity of the reaction. For example, calculations can demonstrate why condensation occurs at one position on the aromatic ring over another, often invoking principles like the octet rule to rationalize the stability of the resulting product. nih.gov
Quantum chemical calculations, such as those performed with the Gaussian suite of programs at the B3LYP/6-31G level, can also be used to analyze the electronic structure of the reactants and products. nih.gov The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the electron-donating and accepting capabilities of the molecules involved in the reaction. nih.gov
| Computational Step | Objective | Information Gained |
| Geometry Optimization | Find the lowest energy structure of reactants, intermediates, and products. | Bond lengths, bond angles, dihedral angles. |
| Transition State Search | Locate the highest energy point along the reaction coordinate. | Structure of the transition state, activation energy (Ea). |
| Frequency Calculation | Confirm stationary points as minima (reactants, products) or first-order saddle points (transition states). | Vibrational frequencies, zero-point vibrational energy. |
| Frontier Molecular Orbital (FMO) Analysis | Calculate the energies and distributions of HOMO and LUMO. | Insight into reactivity and electronic transitions. nih.gov |
Intermolecular Interactions and Crystal Packing Analysis
The analysis of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of a compound. This is often accomplished through a combination of single-crystal X-ray diffraction and computational tools like Hirshfeld surface analysis. mdpi.commdpi.com
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov The surface is generated by partitioning the crystal electron density into molecular fragments. The distances from the surface to the nearest atom internal (dᵢ) and external (dₑ) to the surface are calculated and can be mapped onto the surface, providing a detailed picture of intermolecular contacts. Red spots on the Hirshfeld surface typically indicate close contacts like hydrogen bonds, while blue regions represent areas with weaker or no significant interactions. mdpi.com
Energy framework analysis, performed with software like CrystalExplorer, further elucidates the crystal packing by calculating the interaction energies between molecular pairs. mdpi.comnih.gov This allows for the visualization of the crystal's energetic topology, highlighting the dominant forces (e.g., electrostatic or dispersion) that stabilize the three-dimensional structure. mdpi.com Typically, the crystal structure is stabilized by a network of interactions, including both strong hydrogen bonds and weaker van der Waals forces. eurjchem.comnih.gov
| Analysis Tool | Function | Key Findings |
| Hirshfeld Surface | Visualizes intermolecular contacts in the crystal. | Identifies close contacts (e.g., hydrogen bonds) and their locations. mdpi.com |
| 2D Fingerprint Plot | Quantifies the types of intermolecular contacts and their relative prevalence. | Percentage contribution of different interactions (H···H, O···H, C···H, etc.). mdpi.com |
| Energy Framework Analysis | Calculates pairwise interaction energies and visualizes the energetic architecture of the crystal. | Determines the dominant interaction types (electrostatic, dispersion) and packing motifs. mdpi.com |
Theoretical Studies on Tautomerism and Isomerism
Tautomerism, the interconversion of structural isomers through proton transfer, is a key consideration for heterocyclic molecules containing amino or hydroxyl groups. Theoretical studies using quantum-chemical methods are essential for determining the relative stabilities of different tautomeric forms of this compound. researchgate.netnuph.edu.ua The primary tautomerism to consider for this molecule would be the amino-imino equilibrium.
Density Functional Theory (DFT) calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G* or 6-311++G**), are widely used to investigate the electronic structure and relative energies of tautomers. researchgate.netresearchgate.net By optimizing the geometry of each possible tautomer (the canonical 7-amino form and its corresponding imino isomer) and calculating their energies, researchers can predict which form is most stable in the gas phase. researchgate.net
The influence of the solvent environment on tautomeric equilibrium is also a critical factor. Solvation models, such as the Polarizable Continuum Model (PCM) or the SM8 model, can be incorporated into DFT calculations to simulate the effect of different solvents. researchgate.netnuph.edu.ua These models can dramatically alter the relative stabilities of tautomers, as polar solvents may preferentially stabilize a more polar tautomer.
The results of these computational studies provide valuable insights into the likely dominant form of the molecule under different conditions. This is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity. researchgate.net The calculated energetic differences between tautomers can also be compared with experimental data from techniques like NMR spectroscopy to validate the theoretical models. nuph.edu.ua For related quinoline systems, studies have shown that the oxo/hydroxy or amino/imino equilibrium is heavily influenced by both the electronic nature of substituents and the surrounding medium. nuph.edu.uanih.gov
| Tautomeric Form | Key Structural Feature | Method of Stability Analysis |
| Amino Tautomer | Exocyclic -NH₂ group | DFT geometry optimization and energy calculation. |
| Imino Tautomer | Endocyclic -NH- group and exocyclic =CH- bond | Comparison of relative energies (ΔE) in gas phase and solution. |
Applications As Versatile Chemical Building Blocks and Intermediates
Precursor in the Synthesis of Quinoline-Based Pharmacophores
The quinoline (B57606) scaffold is a well-established pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. researchgate.net Methyl 7-aminoquinoline-3-carboxylate serves as a valuable precursor for the elaboration of diverse quinoline-based pharmacophores due to its reactive functional groups. The amino group at the 7-position can be readily acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce a wide range of substituents. nih.gov Simultaneously, the methyl carboxylate at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other derivatives. nih.gov
Classical quinoline synthesis methods, such as the Conrad-Limpach-Knorr and Friedländer syntheses, provide general routes to substituted quinolines. nih.govjptcp.com However, starting with a pre-functionalized quinoline like this compound offers a more direct and efficient pathway to target molecules with desired functionalities at specific positions. This strategic approach is crucial in the development of new therapeutic agents where the precise arrangement of substituents on the quinoline ring is critical for activity. researchgate.net
Role in the Development of Fluoroquinolone Antibiotics and Analogs
Fluoroquinolones are a major class of synthetic antibacterial agents characterized by a quinolone core with a fluorine atom, typically at the 6-position, and a nitrogen-containing substituent at the 7-position. orientjchem.org The 3-carboxylic acid group is also a critical feature for their antibacterial activity. Given this structural framework, this compound represents a key intermediate for the synthesis of novel fluoroquinolone analogs.
The synthesis of many fluoroquinolones involves the modification of the 7-position of a quinolone-3-carboxylic acid derivative. orientjchem.org The amino group of this compound provides a convenient handle for the introduction of various cyclic amines, which are known to modulate the potency and spectrum of activity of these antibiotics. Although many established fluoroquinolones feature a fluorine atom at the C6 position, the synthesis of analogs with different substitution patterns is an active area of research to combat bacterial resistance. The use of building blocks like this compound allows for the systematic exploration of the structure-activity relationships of novel quinolone-based antibacterial agents.
Intermediate in the Synthesis of Specific Bioactive Molecular Scaffolds
Beyond its role in antibiotic development, the quinoline scaffold is a core component of numerous bioactive molecules with a wide range of therapeutic applications, including anticancer, antimalarial, and anti-inflammatory agents. researchgate.netmdpi.com this compound is a strategic intermediate for the construction of these complex molecular architectures.
The dual functionality of this compound allows for the sequential or simultaneous elaboration of different parts of the target molecule. For instance, the amino group can be a point of attachment for side chains that enhance target binding or improve pharmacokinetic properties, while the carboxylate can be modified to introduce other functional groups or to serve as an anchor for further chemical transformations. The versatility of this intermediate makes it a valuable tool in the synthesis of diverse heterocyclic systems, such as quinazolines, which are also prevalent in medicinal chemistry. mdpi.comscielo.br
Applications in Supramolecular Chemistry and Functional Material Design
The design of functional materials often relies on molecules capable of self-assembly through non-covalent interactions. Aminoquinoline derivatives are attractive candidates for supramolecular chemistry due to their ability to participate in hydrogen bonding (via the amino group) and π-π stacking interactions (via the aromatic quinoline core). acs.orgacs.org These interactions can drive the formation of ordered, higher-order structures with interesting photophysical or electronic properties.
This compound, with its combination of a hydrogen-bond donor (amino group), a hydrogen-bond acceptor (carboxylate group), and an extended aromatic system, possesses the necessary attributes for the construction of supramolecular assemblies. nih.gov The specific substitution pattern of this molecule can influence the geometry and stability of the resulting assemblies. Furthermore, the inherent fluorescence of some aminoquinoline derivatives suggests potential applications in the development of sensors and imaging agents. nih.gov
Utility in the Biocatalytic and Organic Synthesis of Non-Canonical Amino Acids
Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids. They are valuable tools in chemical biology and drug discovery, allowing for the introduction of novel functionalities into peptides and proteins. The synthesis of ncAAs often requires specialized synthetic methods, and biocatalysis is emerging as a powerful approach. acs.org
A notable example of a quinoline-based ncAAs is (8-hydroxyquinolin-3-yl)alanine, which has been used in the design of artificial metalloenzymes. nih.gov By analogy, this compound can be envisioned as a precursor for the synthesis of a novel ncAAs, (7-aminoquinolin-3-yl)alanine. The synthesis could potentially involve the derivatization of the 3-position to introduce the alanine (B10760859) side chain. The resulting ncAAs would carry the unique spectroscopic and metal-chelating properties of the 7-aminoquinoline (B1265446) moiety, making it a valuable building block for the creation of peptides and proteins with tailored functions. The development of both organic and biocatalytic routes to such quinoline-based ncAAs is an exciting prospect for the field of protein engineering. mdpi.comresearchgate.net
Structure Reactivity and Structure Property Relationship Studies
Influence of Substituent Position on Chemical Reactivity and Selectivity
The quinoline (B57606) ring system is susceptible to both electrophilic and nucleophilic substitution reactions, and the position of substituents profoundly influences the regioselectivity and rate of these transformations. rsc.org In Methyl 7-aminoquinoline-3-carboxylate, the key substituents are the amino group at the 7-position and the methyl carboxylate group at the 3-position.
The amino group at the 7-position is an activating, electron-donating group, which directs electrophilic substitution primarily to the 6- and 8-positions of the quinoline ring. Conversely, the quinoline nitrogen and the methyl carboxylate group are electron-withdrawing, deactivating the ring towards electrophilic attack, particularly the pyridine (B92270) ring.
In the context of nucleophilic aromatic substitution, the 7-amino group is analogous to the 7-chloro group in 7-chloroquinolines, which readily undergoes nucleophilic displacement. nih.gov This suggests that the amino group in this compound could potentially be a site for further functionalization, although its reactivity would be different from a chloro substituent.
The reactivity of the methyl carboxylate group at the 3-position includes hydrolysis to the corresponding carboxylic acid, amidation, and reduction to an alcohol. The electronic nature of the quinoline ring system influences the reactivity of this ester group.
Table 1: Predicted Influence of Substituents on the Reactivity of the Quinoline Ring in this compound
| Substituent | Position | Electronic Effect | Influence on Electrophilic Aromatic Substitution | Influence on Nucleophilic Aromatic Substitution |
|---|---|---|---|---|
| Amino | 7 | Electron-donating | Activating, ortho-, para-directing | --- |
| Methyl Carboxylate | 3 | Electron-withdrawing | Deactivating | Activating |
Electronic Effects and Their Impact on Reaction Pathways
The electronic properties of this compound are a composite of the effects of its substituents. The electron-donating 7-amino group increases the electron density of the quinoline ring, while the electron-withdrawing quinoline nitrogen and 3-methyl carboxylate group decrease it. This electronic push-pull system can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT). nih.gov
In 7-aminoquinoline (B1265446) derivatives, an ICT process can occur from the electron-donating amino group to the electron-withdrawing parts of the molecule upon photoexcitation. nih.gov This phenomenon can result in a large Stokes shift and solvent-dependent fluorescence, making such compounds potentially useful as fluorescent probes. nih.gov The presence of the electron-withdrawing trifluoromethyl group in some 7-aminoquinolines has been shown to enhance this ICT character. nih.gov
The distribution of electron density, as depicted by Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) calculations on related 7-aminoquinolines, often shows the HOMO localized on the amino group and the LUMO near the electron-withdrawing substituents. nih.gov This separation of frontier molecular orbitals is a hallmark of ICT.
The electronic effects also dictate the pathways of chemical reactions. For instance, the increased electron density at the 6- and 8-positions due to the 7-amino group makes these sites more susceptible to electrophilic attack. Conversely, the electron deficiency at the 2- and 4-positions, enhanced by the quinoline nitrogen, makes them more prone to nucleophilic attack.
Interplay of Tautomerism and Reactivity Profiles
Aminoquinolines can exist in different tautomeric forms, primarily through amino-imino tautomerism. While amino-heteroaromatic compounds generally exist predominantly in the amino form, the specific substitution pattern and environmental factors can influence the tautomeric equilibrium. researchgate.net For this compound, the potential for amino-imino tautomerism exists.
The amino tautomer is generally the more stable form. However, the imino tautomer, though less stable, can be crucial in certain chemical reactions and biological interactions. The different tautomers present distinct patterns of hydrogen bond donors and acceptors, as well as different electronic distributions, which can lead to different reactivity profiles.
Studies on related 4-hydroxyquinolines have shown a preference for the hydroxyquinoline form over the quinolone form, influenced by the aromaticity of the respective rings. nih.gov A similar analysis of the amino-imino tautomerism in this compound would be necessary to definitively determine the dominant tautomeric form and its implications for reactivity. The different tautomers can exhibit different pKa values and may react differently with electrophiles and nucleophiles.
Table 2: Potential Tautomeric Forms of this compound
| Tautomeric Form | Key Structural Feature | Predicted Relative Stability |
|---|---|---|
| Amino | -NH2 group at C7 | More stable |
Role of Intramolecular and Intermolecular Hydrogen Bonding in Stability and Conformation
Hydrogen bonding plays a critical role in determining the stability and conformation of this compound. The molecule possesses both hydrogen bond donors (the amino group) and acceptors (the quinoline nitrogen and the carbonyl oxygen of the ester).
Intermolecular Hydrogen Bonding: In the solid state and in solution, this compound can participate in intermolecular hydrogen bonding. The amino group can act as a hydrogen bond donor to the quinoline nitrogen or the ester carbonyl of a neighboring molecule. These intermolecular interactions are crucial for crystal packing and can influence physical properties such as melting point and solubility. In the crystal structure of related compounds, intermolecular hydrogen bonds often lead to the formation of dimers or more extended networks. mdpi.comresearchgate.net
The balance between intra- and intermolecular hydrogen bonding can be influenced by the solvent environment. In polar, hydrogen-bonding solvents, intermolecular hydrogen bonds with the solvent may be favored, while in nonpolar solvents, intramolecular hydrogen bonds may be more prevalent. nih.gov
Correlation of Chemical Structure with Electrochemical Behavior
The electrochemical properties of quinoline derivatives are strongly correlated with their chemical structure. researchgate.net The reduction and oxidation potentials of these compounds are influenced by the nature and position of substituents on the quinoline ring.
Electron-donating groups, such as the amino group at the 7-position in this compound, are expected to facilitate oxidation by increasing the electron density of the molecule. Conversely, electron-withdrawing groups, like the methyl carboxylate group and the quinoline nitrogen, are expected to make the molecule more susceptible to reduction.
Studies on substituted quinolinecarbaldehydes have shown a strong correlation between the chemical structure and the observed reduction and oxidation potentials. nih.gov For instance, the presence of a methyl group was found to facilitate oxidation. researchgate.net
The HOMO-LUMO energy gap is another important parameter that correlates with electrochemical behavior. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, which can be reflected in the electrochemical properties. mdpi.comresearchgate.net The electronic push-pull nature of the substituents in this compound is likely to result in a relatively small HOMO-LUMO gap.
Table 3: Predicted Electrochemical Properties of this compound Based on its Structure
| Structural Feature | Influence on Electrochemical Behavior |
|---|---|
| 7-Amino group (electron-donating) | Lower oxidation potential (easier to oxidize) |
| 3-Methyl carboxylate group (electron-withdrawing) | Higher reduction potential (easier to reduce) |
| Quinoline nitrogen (electron-withdrawing) | Higher reduction potential (easier to reduce) |
Future Research Directions and Emerging Avenues
Development of Eco-Friendly and Sustainable Synthetic Methodologies
The chemical industry's shift towards green chemistry has significant implications for the synthesis of quinoline (B57606) derivatives, including Methyl 7-aminoquinoline-3-carboxylate. researchgate.net Traditional methods for quinoline synthesis, such as the Skraup, Friedlander, and Doebner-von Miller reactions, often rely on harsh conditions, toxic reagents, and significant solvent use, posing environmental concerns. researchgate.nettandfonline.com Consequently, a primary focus of future research is the development of more sustainable and eco-friendly synthetic protocols.
Key strategies in this area include:
Use of Green Solvents: Replacing conventional volatile organic compounds with environmentally benign solvents like water, ethanol, and polyethylene (B3416737) glycol (PEG) is a critical step. researchgate.nettandfonline.com For instance, microwave-assisted synthesis of quinoline derivatives has been successfully demonstrated using water as a green solvent, resulting in high yields. tandfonline.com
Recyclable Catalysts: The development and application of heterogeneous and recyclable catalysts, such as polymer-supported sulphonic acids (PEG-SA and PS-PEG-SA), offer a pathway to minimize waste and improve process efficiency. asianpubs.org These catalysts can be easily recovered and reused, making the synthesis more economical and sustainable. asianpubs.org
Solvent-Free Reactions: One-pot, multicomponent reactions conducted under solvent-free conditions represent a highly efficient and eco-friendly approach. nih.govresearchgate.net These methods reduce waste and energy consumption while often simplifying purification processes. nih.gov
Microwave and Ultrasound Assistance: The use of alternative energy sources like microwave irradiation can significantly accelerate reaction times and improve yields, often under milder conditions than conventional heating. tandfonline.comacs.orgmdpi.com
The following table summarizes some green catalysts and solvents that are being explored for the synthesis of quinoline derivatives.
| Catalyst Type | Examples | Green Solvents | References |
| Polymer-Supported Sulphonic Acid | PEG-SA, PS-PEG-SA | - | asianpubs.org |
| Acid Catalysts | p-toluenesulfonic acid (p-TSA), Amberlyst-15 | Ethanol, Water | researchgate.nettandfonline.com |
| Metal Nanoparticles | Cobalt (Co(0)), Copper (Cu(0)) doped aerogels | Solvent-free | tandfonline.com |
| Biocatalysts | Malic acid | - | tandfonline.com |
Exploration of Novel Reaction Pathways and Catalytic Systems
Beyond making existing syntheses greener, researchers are actively exploring entirely new reaction pathways and catalytic systems to access quinoline scaffolds with greater efficiency and functional group tolerance. This includes the application of modern organometallic catalysis and multicomponent reactions.
Recent advances have highlighted the potential of various transition metal catalysts:
Rhodium-catalyzed cyclization has been used for the regioselective synthesis of quinoline carboxylates. mdpi.com
Ruthenium-catalyzed annulation of enaminones with anthranils provides a simple route to substituted quinolines. mdpi.com
Cobalt-catalyzed C-H bond activation and cyclization of compounds like acetophenone (B1666503) and aniline (B41778) offer an efficient protocol for synthesizing diverse quinoline skeletons. mdpi.com
Palladium-catalyzed reactions , including dehydrogenative aromatization and multicomponent domino reactions, have been implemented for the synthesis of 4-aminoquinolines, demonstrating excellent functional group tolerance. nih.govfrontiersin.org
Copper-catalyzed reactions are also prevalent, with various copper species like CuTC, Cu(OAc), and CuBr being used in different synthetic strategies for aminoquinolines. nih.govfrontiersin.org
A catalyst-free approach for the synthesis of 2,4-disubstituted 7-aminoquinolines has been developed by introducing a trifluoromethyl group, which avoids the need for strong acids or other catalysts. nih.gov This method has proven to be highly selective and efficient, even proceeding in a solvent-free solid state. nih.gov The exploration of such novel, catalyst-free pathways is a promising avenue for future research.
Integration with High-Throughput Screening and Automated Synthesis
The discovery and optimization of new chemical entities and their synthetic routes can be dramatically accelerated by integrating high-throughput screening (HTS) and automated synthesis technologies. While traditionally used in drug discovery for screening biological activity, HTS is increasingly being applied to optimize reaction conditions. nih.govnih.govresearchgate.net
For quinoline derivatives, this approach can be used to:
Rapidly screen various catalysts, solvents, temperatures, and reactant ratios to identify optimal synthesis conditions. nih.govnih.gov
Accelerate the synthesis of large libraries of this compound derivatives for structure-activity relationship (SAR) studies. researchgate.net
Microdroplet-based reaction systems combined with mass spectrometry detection offer a platform for the high-throughput screening of reaction conditions in milliseconds, using minimal reagents. nih.govnih.govresearchgate.net This technology allows for the rapid identification of optimal parameters such as flow rate, spray voltage, and reactant concentrations, significantly speeding up the development of efficient synthetic protocols. nih.govnih.gov
Computational Design and Prediction of Novel Functional Derivatives
Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the rational design of novel molecules with desired properties. For this compound, computational approaches can guide the synthesis of new derivatives with enhanced functionality.
Key computational techniques include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of new quinoline derivatives based on their structural features. nih.gov These models help in identifying which molecular descriptors, such as mass, electronegativity, and partial charges, are crucial for activity, thereby guiding the design of more potent compounds. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as a protein or enzyme. It is used to design and screen potential inhibitors and to understand the molecular basis of their activity. researchgate.netmdpi.com
Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure, reactivity, and spectroscopic properties of quinoline derivatives. This can help in understanding reaction mechanisms and predicting the stability and reactivity of novel compounds.
These in silico methods facilitate the pre-selection of promising candidates for synthesis, saving time and resources in the laboratory. nih.gov
Advanced Characterization Techniques for Complex Systems
As more complex derivatives and formulations of this compound are developed, advanced characterization techniques become essential for elucidating their structure, purity, and properties.
Standard and advanced techniques used for the characterization of quinoline derivatives are outlined in the table below.
| Technique | Application | References |
| Nuclear Magnetic Resonance (NMR) | 1H, 13C, and 19F NMR spectroscopy are fundamental for determining the chemical structure and purity of synthesized compounds. | acs.orgmdpi.commdpi.com |
| Mass Spectrometry (MS) | Techniques like Electrospray (ES) MS and High-Resolution Mass Spectrometry (HRMS) are used to confirm molecular weight and elemental composition. | acs.orgmdpi.commdpi.comresearchgate.net |
| Infrared (IR) Spectroscopy | FTIR spectroscopy helps in identifying functional groups present in the molecule. | mdpi.commdpi.comresearchgate.net |
| Single-Crystal X-ray Diffraction | This technique provides definitive three-dimensional structural information, confirming connectivity and stereochemistry. | researchgate.netnih.gov |
| Electronic Absorption Spectroscopy | Used to study the electronic properties and potential for applications in materials science, such as in dyes or sensors. | researchgate.net |
The combination of these techniques provides a comprehensive understanding of the synthesized molecules, which is crucial for their further development and application. mdpi.comresearchgate.net
Q & A
Q. What are the recommended synthetic routes and purification methods for Methyl 7-aminoquinoline-3-carboxylate?
Methodological Answer:
- Synthesis : A common approach involves nucleophilic substitution or esterification of the quinoline core. For example, reacting 7-aminoquinoline-3-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) via Fischer esterification. Alternative routes may adapt protocols from structurally similar compounds, such as ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate synthesis, which employs reflux conditions and anhydrous solvents .
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane). Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate) or HPLC (C18 column, UV detection at 254 nm).
Q. How can the structural integrity of this compound be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DMSO or DMF). Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding .
- Spectroscopic Analysis :
- NMR : Compare ¹H/¹³C NMR shifts with literature values for analogous quinolines. For example, the methyl ester proton typically resonates at δ 3.9–4.1 ppm .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (e.g., m/z 217.1 for C₁₂H₁₂N₂O₂).
Advanced Research Questions
Q. How can conformational analysis of the quinoline ring be performed to assess steric or electronic effects?
Methodological Answer:
- Computational Modeling : Optimize geometry using DFT (B3LYP/6-31G* basis set). Analyze puckering parameters (e.g., Cremer-Pople coordinates ) to quantify non-planarity.
- Experimental Validation : Compare computational results with X-ray data (torsion angles, dihedral deviations). For example, deviations >5° may indicate steric strain from substituents.
Q. What experimental designs are suitable for evaluating the compound’s bioactivity, such as antimicrobial or enzyme inhibition?
Methodological Answer:
- In Vitro Assays :
- MIC Testing : Use broth microdilution (concentration range: 0.5–128 µg/mL) against Gram-positive/negative bacteria. Include controls like ciprofloxacin .
- Enzyme Inhibition : Perform kinetic assays (e.g., fluorescence quenching for DNA gyrase inhibition). Use HPLC to monitor substrate depletion (e.g., 30-min intervals).
- Data Interpretation : Apply IC₅₀/EC₅₀ calculations and statistical validation (e.g., ANOVA for triplicate runs).
Q. How can researchers address contradictions in solubility or stability data across studies?
Methodological Answer:
- Controlled Replication : Standardize solvents (e.g., DMSO for stock solutions) and pH (e.g., PBS buffer).
- Advanced Characterization : Use dynamic light scattering (DLS) for aggregation analysis or differential scanning calorimetry (DSC) to detect polymorphic transitions.
- Statistical Reconciliation : Apply multivariate regression to isolate variables (e.g., temperature, humidity) affecting stability .
Q. What safety protocols are critical when handling this compound in academic labs?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods due to potential inhalation hazards .
- Toxicity Assessment : Perform Ames test (preliminary mutagenicity) and acute toxicity profiling (OECD Guideline 423). Store waste separately in labeled containers for certified disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
